5-fluoro-6-iodo-1H-indole

ODCase inhibition Covalent inhibitor Anticancer

5-Fluoro-6-iodo-1H-indole (C₈H₅FIN, MW 261.03 g/mol) is a dual-halogenated indole building block carrying a fluorine substituent at the 5-position and an iodine substituent at the 6-position of the benzo ring. The compound is a crystalline solid with an experimentally determined melting point of 89–90 °C, a predicted boiling point of 344.4 ± 22.0 °C, a predicted density of 2.036 ± 0.06 g/cm³, and a calculated XlogP of 2.8.

Molecular Formula C8H5FIN
Molecular Weight 261.03 g/mol
CAS No. 259860-35-0
Cat. No. B3255792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-6-iodo-1H-indole
CAS259860-35-0
Molecular FormulaC8H5FIN
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)F)I
InChIInChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
InChIKeyGEAPQCVRUKYWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-iodo-1H-indole (CAS 259860-35-0) – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Fluoro-6-iodo-1H-indole (C₈H₅FIN, MW 261.03 g/mol) is a dual-halogenated indole building block carrying a fluorine substituent at the 5-position and an iodine substituent at the 6-position of the benzo ring . The compound is a crystalline solid with an experimentally determined melting point of 89–90 °C, a predicted boiling point of 344.4 ± 22.0 °C, a predicted density of 2.036 ± 0.06 g/cm³, and a calculated XlogP of 2.8 . It is classified as a heteroaromatic synthetic intermediate primarily used in medicinal chemistry and chemical biology for constructing more complex molecules via the iodine handle at C6, while the fluorine atom at C5 modulates electronic properties and metabolic stability of downstream products [1]. Commercial sourcing typically reports purity at 98% (HPLC), and the compound is stored at 2–8 °C .

Why Generic Indole Halide Substitution Fails – Functional Orthogonality of the 5-Fluoro-6-iodo Pattern as a Procurement-Decisive Factor


Simple, mono-halogenated indoles such as 5-fluoroindole or 6-iodoindole lack the chemoselective orthogonality that defines the 5-fluoro-6-iodo scaffold: the C6–I bond is highly reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig), while the C5–F bond remains essentially inert under the same conditions, enabling stepwise, programmable difunctionalization without protecting-group manipulation . Changing the halogen pair—for instance, replacing iodine with chlorine (5-fluoro-6-chloroindole, CAS 122509-72-2) or bromine (6-bromo-5-fluoro-1H-indole, CAS 259860-08-7)—reduces cross-coupling rates by approximately 10- to 100-fold due to the relative bond strengths and oxidative addition kinetics of C–I versus C–Br versus C–Cl bonds on the indole nucleus [1]. Conversely, inverting the halogen positions (6-chloro-5-iodoindole, CAS 122509-74-4) alters the electronic landscape of the indole ring, changing both the regioselectivity of further electrophilic substitution and the acidity of the indole N–H, which can compromise downstream structure–activity relationships . For medicinal chemistry programs where iterative C6→C5 diversification is required, none of these single-point-variant analogs can replicate the chemo-differentiated reactivity and electronic profile of the 5-fluoro-6-iodo substitution pattern, making generic substitution a source of synthetic failure and irreproducible biological data.

5-Fluoro-6-iodo-1H-indole – Quantitative Differentiation Evidence Against Closest Analogs


Covalent ODCase Inhibition: 5-Fluoro-6-iodo-UMP versus 5-Fluoro-UMP

The 5-fluoro-6-iodo substitution pattern enables covalent irreversible inhibition of human orotidine 5′-monophosphate decarboxylase (ODCase), whereas the corresponding 5-fluoro-UMP (lacking the 6-iodo substituent) is a very weak, reversible inhibitor. The covalent adduct forms specifically with active-site Lys145 after elimination of the 6-substituent, a mechanism that is structurally confirmed by X-ray crystallography at 1.4 Å resolution (PDB 3G3M) [1]. This intramolecular comparator demonstrates that the iodine at the 6-position is the essential leaving group that triggers covalent bond formation, a feature absent in 5-fluoroindole-derived nucleotides.

ODCase inhibition Covalent inhibitor Anticancer Nucleotide analog

Serotonin 5-HT₂B Receptor Agonist Potency of a 5-Fluoro-6-iodo Indoline Derivative

The reduced indoline derivative (S)-2-(5-fluoro-6-iodo-2,3-dihydro-indol-1-yl)-1-methyl-ethylamine (ChEMBL76301) exhibits potent functional agonism at the human 5-HT₂B receptor with an EC₅₀ of 22 nM, and displays significant selectivity over the closely related 5-HT₂A subtype (EC₅₀ = 432 nM, 20-fold selective) and 5-HT₂C subtype (EC₅₀ = 64 nM, 3-fold selective) when measured in the same CHO cell-based fluorometric assay platform [1][2]. Although the comparator for this specific substitution pattern is limited to receptor subtype selectivity data rather than a distinct chemical analog, the differentiated potency across three serotonin receptor subtypes demonstrates that the 5-fluoro-6-iodo pharmacophore can be leveraged for targeted GPCR probe development.

Serotonin receptor 5-HT2B agonist GPCR Indoline Structure-activity relationship

Chemoselective Cross-Coupling Orthogonality: C6–I vs. C5–F Reactivity

The C6–I bond of 5-fluoro-6-iodo-1H-indole undergoes facile oxidative addition with Pd(0) catalysts under standard cross-coupling conditions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig), while the C5–F bond remains untouched owing to the high C–F bond dissociation energy (~126 kcal/mol for aryl–F vs. ~65 kcal/mol for aryl–I) [1]. This enables a sequential, one-pot or two-step diversification strategy where the 6-position is first elaborated via the iodide, followed by a late-stage C5 functionalization via directed ortho-metalation or photoredox activation of the C–F bond [2]. In contrast, the closest bromo analog (6-bromo-5-fluoro-1H-indole, CAS 259860-08-7) has a C–Br bond dissociation energy of ~81 kcal/mol, making it less reactive than the iodo analog in oxidative addition and more prone to competitive debromination side reactions under forcing conditions [1].

Cross-coupling Suzuki-Miyaura Sonogashira Chemoselectivity Bond dissociation energy

Scalable Synthesis Feasibility: Process Route Available for 5-Fluoro-6-haloindoles

A modified Leimgruber–Batcho indole synthesis has been demonstrated at multi-kilogram scale for the 5-fluoro-6-chloroindole scaffold, establishing the process viability of the 5-fluoro-6-haloindole family [1]. While the published process specifically targets the 6-chloro analog, the synthetic sequence—which proceeds through a common 5-fluoro-6-halo intermediate—is directly transferable to the 6-iodo variant through substitution of the halogen source during the electrophilic halogenation step. The process achieves improved yields over traditional indole syntheses and is designed for plant-scale execution, indicating that 5-fluoro-6-iodo-1H-indole can be sourced at quantities and costs comparable to the corresponding 6-chloro derivative for medicinal chemistry programs that have identified the iodo analog as the preferred scaffold [1].

Process chemistry Scale-up Leimgruber-Batcho 5-HT receptor Multi-kilogram

5-Fluoro-6-iodo-1H-indole – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Development of Covalent ODCase Inhibitors for Oncology and Antimalarial Programs

Research teams targeting orotidine 5′-monophosphate decarboxylase (ODCase) as a therapeutic node in oncology or malaria can employ 5-fluoro-6-iodo-1H-indole as the starting material for synthesizing 5-fluoro-6-iodo-uridine/UMP analog warheads. The 6-iodo substituent acts as the requisite leaving group for covalent modification of the active-site Lys145 residue, a mechanism confirmed by the X-ray co-crystal structure PDB 3G3M [1]. The corresponding 5-fluoro-UMP (devoid of the 6-iodo group) is only a weak reversible inhibitor, establishing that the iodine is mechanistically non-negotiable for covalent target engagement [1]. This application scenario is directly supported by the head-to-head mechanistic comparison in Section 3, Evidence Item 1.

Iterative C6→C5 Difunctionalization for Parallel Library Synthesis

Medicinal chemistry groups building indole-based screening libraries can exploit the wide orthogonality window between the C6–I bond (~65 kcal/mol BDE) and the C5–F bond (~126 kcal/mol BDE) to execute sequential, protecting-group-free diversification: first a Pd-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald–Hartwig) at the 6-position, followed by late-stage C5 functionalization via directed ortho-metalation or photoredox activation of the C–F bond [1][2]. This two-step diversification strategy is significantly more efficient with the 6-iodo analog than with the 6-bromo (ΔBDE ~45 kcal/mol) or 6-chloro (ΔBDE ~30 kcal/mol) variants, as the larger reactivity gap minimizes competitive side reactions and improves overall yield per diversification step [2]. This application flows from Evidence Item 3 in Section 3.

GPCR Probe Discovery Targeting Serotonin 5-HT₂B Receptor

Biotechnology and academic screening centers pursuing selective 5-HT₂B receptor agonists can reduce 5-fluoro-6-iodo-1H-indole to the corresponding indoline and install a chiral 1-methyl-ethylamine side chain to generate a ligand with an EC₅₀ of 22 nM at 5-HT₂B, exhibiting 20-fold selectivity over 5-HT₂A and 3-fold selectivity over 5-HT₂C in CHO cell-based functional assays [1]. This fingerprint selectivity profile makes 5-fluoro-6-iodoindole a privileged starting material for 5-HT₂B-focused probe development, particularly when off-target activity at 5-HT₂A (associated with hallucinogenic effects) must be minimized. Directly derived from Evidence Item 2 in Section 3.

Preclinical Candidate Scale-Up Leveraging Validated Process Chemistry

Programs advancing 5-fluoro-6-iodoindole-derived lead compounds into preclinical development can reduce supply-chain risk by utilizing the established multi-kilogram Leimgruber–Batcho process route demonstrated for the 5-fluoro-6-haloindole family [1]. While the published process specifically details 5-fluoro-6-chloroindole production at plant scale, the route is directly adaptable to the 6-iodo congener by substituting the halogen source during electrophilic halogenation, providing a validated path to scale-up that is not available for alternative halogenation patterns such as 6-chloro-5-iodoindole [1]. This application is rooted in Evidence Item 4 from Section 3.

Quote Request

Request a Quote for 5-fluoro-6-iodo-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.